(R)-2-(1-Aminoethyl)phenol

Overview

Description

(R)-2-(1-Aminoethyl)phenol is a compound of interest in various chemical synthesis and molecular structure studies. Its derivatives and related compounds have been explored for their potential in creating complex molecular structures and their properties.

Synthesis Analysis

The synthesis of (R)-2-(1-Aminoethyl)phenol derivatives involves several methods, including asymmetric syntheses which probe different routes to achieve enantiomerically enriched compounds. One efficient route provided the target compound with high enantiomer excess through diastereoselective imine reduction, highlighting the importance of substrate substitution patterns for synthesis efficiency (Kündig et al., 2004).

Molecular Structure Analysis

Studies on the molecular structure of (R)-2-(1-Aminoethyl)phenol derivatives, such as triorganotin(IV) complexes, have been conducted. These studies revealed polymeric structures in the solid state and showed how the ligands coordinate in zwitterionic form, indicating the versatility of (R)-2-(1-Aminoethyl)phenol derivatives in forming complex molecular architectures (Baul et al., 2002).

Chemical Reactions and Properties

(R)-2-(1-Aminoethyl)phenol has been used as a precursor in the synthesis of thiourea derivatives, acting as chiral solvating agents (CSAs) for enantiodiscrimination of amino acid derivatives. This highlights its role in facilitating stereospecific chemical reactions and analyses (Recchimurzo et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility and molecular weight distribution, of derivatives of (R)-2-(1-Aminoethyl)phenol can be significantly affected by the nature of substituents and reaction conditions. For instance, the synthesis of phosphino amino acids from 2-phosphinophenols demonstrates how modifications in the (R)-2-(1-Aminoethyl)phenol structure can lead to compounds with varying water solubility and molecular weights (Karasik et al., 2001).

Scientific Research Applications

Chiral Solvating Agent for NMR Spectroscopy : It serves as an effective chiral solvating agent, particularly in its thiourea derivative form. This application is useful for the enantiodiscrimination of derivatized amino acids using NMR spectroscopy (Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020).

Catalyst in Stereoselective Reactions : Enantiopure 2-(aminoalkyl)phenol derivatives, a category that includes (R)-2-(1-Aminoethyl)phenol, are widely used in catalysis. They function in homogeneous ligand-accelerated catalysis, metal-catalyzed asymmetric reactions, and as chiral shift reagents for carboxylic acids (Cimarelli & Palmieri, 2009).

Antioxidant Activity : Certain derivatives, like 2-Amino-5-R-1,3,4-oxadiazoles with hindered phenol fragments, demonstrate significant antioxidant activity, surpassing even well-known antioxidants like 4-methyl-2,6-di-tert-butylphenol (Koshelev, Primerova, Vorobyev, & Vakhromova, 2020).

Oxidation Processes : When oxidized by molecular oxygen in the presence of iron and iron(II) chloride, 2-aminomethyl phenols yield aldehyde, formamide, and oxazine, showcasing their reactivity and potential applications in synthetic chemistry (Sparfel, Baranne-Lafont, Nguyen Kim Cuong, Capdevielle, & Maumy, 1990).

Biological Significance and Therapeutic Uses : R,-diamino acids and their derivatives, which include (R)-2-(1-Aminoethyl)phenol, are noted for their biological significance, therapeutic applications, and diverse uses in various fields (Viso, Fernández de la Pradilla, Tortosa, García, & Flores, 2011).

Formation of Chelating Acyl Complexes : It is involved in the oxidative addition of amino acid esters to Rh(I) centers, leading to the formation of chelating acyl complexes (Grotjahn & Joubran, 2004).

Synthesis of Diorganotin(IV) Compounds : The compound participates in reactions leading to the synthesis of new diorganotin(IV) compounds, which have applications in materials science (Basu, Gupta, Das, & Rao, 2010).

Safety And Hazards

The safety data sheets for “®-2-(1-Aminoethyl)phenol” indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation7. However, more detailed safety and hazard information should be obtained from the supplier or manufacturer.

Future Directions

The future directions for “®-2-(1-Aminoethyl)phenol” are not clear from the information available. However, given its use in pharmaceutical testing2, it may have potential applications in drug development or other areas of research.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

properties

IUPAC Name |

2-[(1R)-1-aminoethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWKJWRIYGQFD-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455290 | |

| Record name | (R)-2-(1-Aminoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(1-Aminoethyl)phenol | |

CAS RN |

123983-05-1 | |

| Record name | (R)-2-(1-Aminoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123983-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

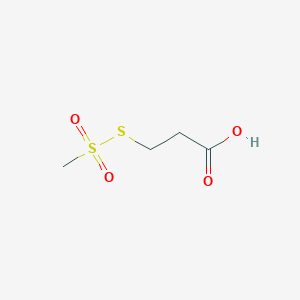

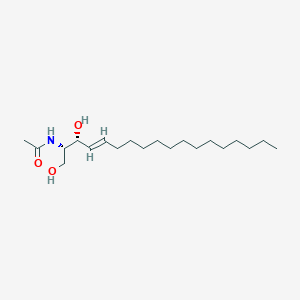

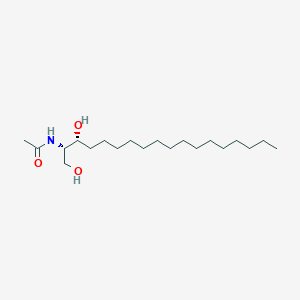

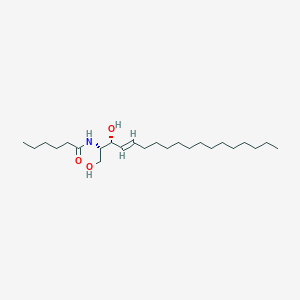

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)

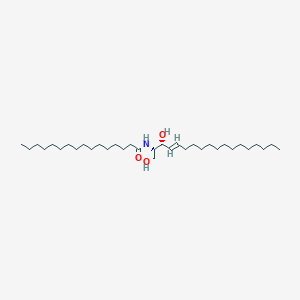

![N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexanamide](/img/structure/B43511.png)